Lovaza vs. Vascepa: Divergent LDL-C Effects Due to DHA Content
Lovaza (4 g/day) increases LDL-C by a median of +44.5% from baseline in patients with severe hypertriglyceridemia (baseline LDL-C 89 mg/dL), while Vascepa (4 g/day) does not increase LDL-C and may produce a modest decrease [1]. The differential effect is attributed to Lovaza's DHA content (375 mg per capsule), which is absent in Vascepa [2]. In a real-world retrospective analysis of statin-treated patients switched from Lovaza to Vascepa, LDL-C decreased in 7 of 8 patients (range +3.2% to -69.1%) [3].
| Evidence Dimension | LDL-cholesterol percent change from baseline |
|---|---|
| Target Compound Data | Lovaza 4 g/day: +44.5% median change from baseline (baseline LDL-C 89 mg/dL, n=42) |
| Comparator Or Baseline | Vascepa 4 g/day: -4.5% median change from baseline (baseline LDL-C 91 mg/dL, n=76) |
| Quantified Difference | Difference of +49.3 percentage points (Lovaza vs. placebo-adjusted) vs. -2.3 percentage points (Vascepa vs. placebo-adjusted) |
| Conditions | Severe hypertriglyceridemia (TG ≥500 and ≤2000 mg/dL); 6-16 weeks (Lovaza) vs. 12 weeks (Vascepa) randomized, placebo-controlled trials |
Why This Matters
For procurement decisions in dyslipidemia management, the presence or absence of DHA-mediated LDL-C elevation is a critical determinant of therapeutic appropriateness, particularly in statin-treated patients with borderline LDL-C levels.
- [1] Weintraub HS. Overview of prescription omega-3 fatty acid products for hypertriglyceridemia. P T. 2014;39(1):38-44. Table 3. View Source
- [2] Backes J, et al. The clinical relevance of omega-3 fatty acids in the management of hypertriglyceridemia. Lipids Health Dis. 2016;15:118. View Source
- [3] Kedia AW, et al. Effects of switching from omega-3-acid ethyl esters to icosapent ethyl in a statin-treated patient with elevated triglycerides. Postgrad Med. 2015;127(8):859-864. View Source
